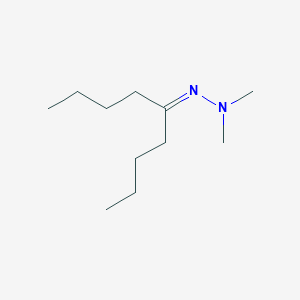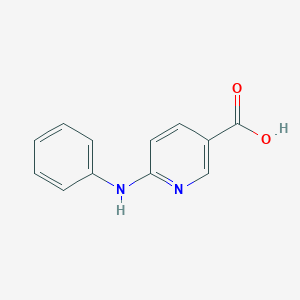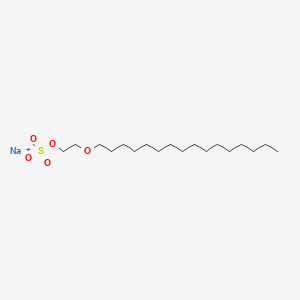
Morpholine-4-carbothioamide
Vue d'ensemble
Description
Morpholine-4-carbothioamide is a chemical compound with the molecular formula C5H10N2OS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of N-acyl-morpholine-4-carbothioamides, which includes Morpholine-4-carbothioamide, has been reported in the literature . The synthesized N-acyl-morpholine-4-carbothioamides were found to be biocompatible and highly active against tested bacterial and fungal strains .
Molecular Structure Analysis
The molecular structure of Morpholine-4-carbothioamide consists of a morpholine ring attached to a carbothioamide group . The molecular weight of Morpholine-4-carbothioamide is 146.21 g/mol .
Chemical Reactions Analysis
Morpholine-4-carbothioamide is a versatile moiety with a wide range of pharmacological activities due to different mechanisms of action . It can enhance the potency of a molecule through molecular interactions with the target protein .
Applications De Recherche Scientifique
Antimicrobial Activity
Morpholine-4-carbothioamides have been found to exhibit significant antimicrobial activity . They have been shown to be highly active against tested bacterial and fungal strains . This makes them potential candidates for the development of new antimicrobial agents.
Antioxidant Potential
Some derivatives of Morpholine-4-carbothioamides have demonstrated excellent antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Inhibitory Potential Against RNA
Docking simulations have provided information about the possibilities of Morpholine-4-carbothioamides’ inhibitory potential against RNA . This suggests that these compounds could be used in the development of drugs that target RNA.
Potential Surrogate for Antibacterial Agents
In silico investigations of the binding pattern have predicted that certain Morpholine-4-carbothioamides can serve as potential surrogates for the design of novel and potent antibacterial agents . This could lead to the development of more effective treatments for bacterial infections.
Lead and Selective Candidate for RNA Inhibition
The results for the in vitro bioassays were promising with the identification of certain Morpholine-4-carbothioamides as the lead and selective candidate for RNA inhibition . This suggests that these compounds could be used in the development of drugs that inhibit RNA.
Structural Model for Antibacterial Agents
Based on in silico studies, it has been suggested that certain Morpholine-4-carbothioamides can serve as a structural model for the design of antibacterial agents with better inhibitory potential . This could lead to the development of more effective treatments for bacterial infections.
Safety and Hazards
Orientations Futures
The future directions for Morpholine-4-carbothioamide could involve further exploration of its antibacterial and antifungal activities . In silico studies suggest that certain derivatives of Morpholine-4-carbothioamide could serve as a structural model for the design of novel and potent antibacterial agents .
Mécanisme D'action
Target of Action
Morpholine-4-carbothioamide primarily targets ureases , a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria . Medically, bacterial ureases have been reported as important virulence factors implicated in the pathogenesis of many clinical conditions .
Mode of Action
The catalytic mechanism of Morpholine-4-carbothioamide’s action is believed to be the same as all urease inhibitors . The active site of the native enzyme binds three water molecules and a hydroxide ion bridged between two nickel ions . In the course of the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions . The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .
Biochemical Pathways
As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate . This process affects the biochemical pathways related to the metabolism of urea and ammonia, which can have downstream effects on various physiological processes.
Result of Action
Morpholine-4-carbothioamide has been found to exhibit antimicrobial and antiurease activities . Some derivatives of Morpholine-4-carbothioamide were found to be highly active against tested bacterial and fungal strains . Moreover, some of the screened N-acyl-morpholine-4-carbothioamides exhibited excellent antioxidant potential .
Propriétés
IUPAC Name |
morpholine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBUBZXFUYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368453 | |
| Record name | morpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-4-carbothioamide | |
CAS RN |
14294-10-1 | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14294-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014294101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | morpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MORPHOLINECARBOTHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ7FSS2FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial activities of Morpholine-4-carbothioamide derivatives?
A: Research has shown that certain Morpholine-4-carbothioamide derivatives, specifically those incorporating adamantane and various arylmethyl groups, exhibit promising antimicrobial properties. For instance, compounds 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates demonstrated potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] This suggests their potential as lead compounds for developing novel antimicrobial agents.
Q2: How does the structure of Morpholine-4-carbothioamide derivatives influence their biological activity?
A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Morpholine-4-carbothioamide scaffold impact biological activity. For example, the addition of adamantane and arylmethyl groups to Morpholine-4-carbothioamide significantly enhanced its antimicrobial activity. [] Further research exploring different substituents and their positioning could lead to compounds with improved potency and selectivity against specific pathogens.
Q3: What are the potential applications of Morpholine-4-carbothioamide in coordination chemistry?
A: Morpholine-4-carbothioamide can act as a ligand in coordination compounds with transition metals. Studies have investigated its complexes with metals like Nickel(II), Palladium(II), and Zinc(II) [, ]. These complexes can exhibit unique properties and potential applications in areas like catalysis and materials science.
Q4: Has Morpholine-4-carbothioamide been investigated for its hypoglycemic activity?
A: Yes, certain Morpholine-4-carbothioamide derivatives have shown promising in vivo hypoglycemic activity. In studies using streptozotocin (STZ)-induced diabetic rats, compounds like 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates demonstrated significant reductions in serum glucose levels. [] This suggests their potential for further development as antidiabetic agents.
Q5: What analytical techniques are commonly employed to characterize Morpholine-4-carbothioamide and its derivatives?
A5: Researchers utilize a variety of spectroscopic and analytical techniques to characterize Morpholine-4-carbothioamide derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the structure and confirm the identity of synthesized compounds. []
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and fragmentation patterns of the compounds. []
- X-ray Crystallography: This technique can be used to determine the three-dimensional structure of crystalline Morpholine-4-carbothioamide derivatives, providing valuable insights into their molecular geometry and packing. []
Q6: Are there any computational studies on Morpholine-4-carbothioamide and its derivatives?
A6: While the provided abstracts don't delve into specific computational studies, there's potential for applying computational chemistry tools to Morpholine-4-carbothioamide research. For example:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

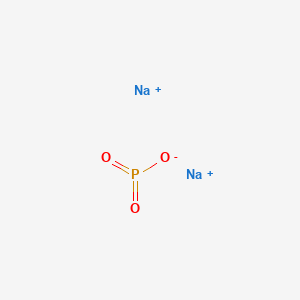
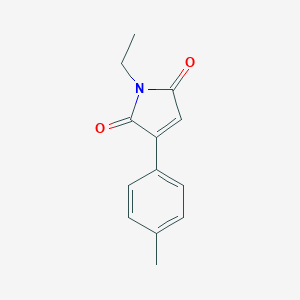
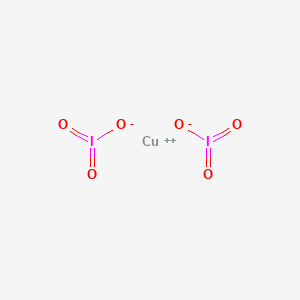
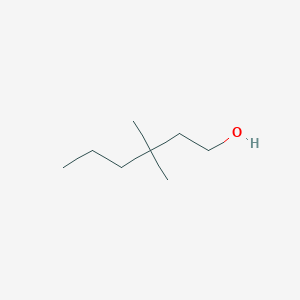
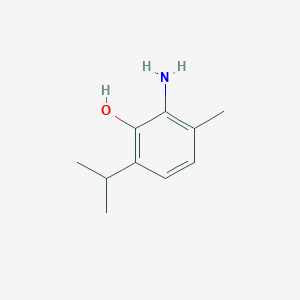
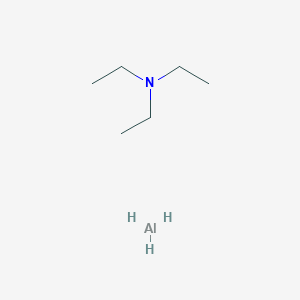
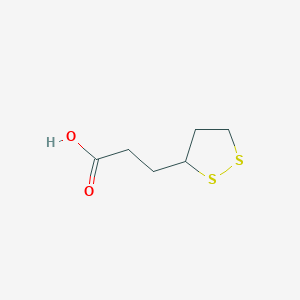
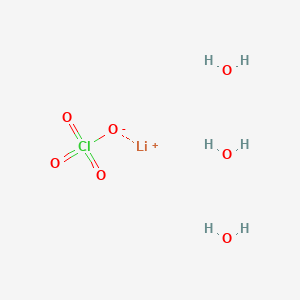
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
